C27H24BrFN2O

Description

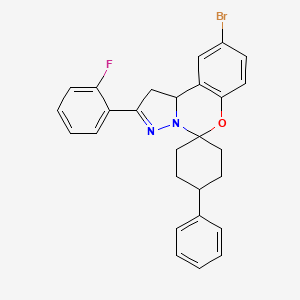

The compound with the molecular formula C27H24BrFN2O is a complex organic molecule that has garnered interest in various scientific fields This compound is characterized by its unique structural features, which include a bromine atom, a fluorine atom, and a nitrogen-containing moiety

Properties

Molecular Formula |

C27H24BrFN2O |

|---|---|

Molecular Weight |

491.4 g/mol |

IUPAC Name |

9-bromo-2-(2-fluorophenyl)-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |

InChI |

InChI=1S/C27H24BrFN2O/c28-20-10-11-26-22(16-20)25-17-24(21-8-4-5-9-23(21)29)30-31(25)27(32-26)14-12-19(13-15-27)18-6-2-1-3-7-18/h1-11,16,19,25H,12-15,17H2 |

InChI Key |

DVVXKPDFZRFLKO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(CCC1C3=CC=CC=C3)N4C(CC(=N4)C5=CC=CC=C5F)C6=C(O2)C=CC(=C6)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C27H24BrFN2O typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation reactions.

Introduction of Bromine and Fluorine: Bromine and fluorine atoms are introduced via halogenation reactions, often using reagents like bromine (Br2) and fluorine gas (F2) under controlled conditions.

Final Assembly: The final step involves coupling reactions to assemble the complete molecule, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

C27H24BrFN2O: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Typically performed in acidic or basic conditions, depending on the oxidizing agent.

Reduction: Often carried out in anhydrous conditions to prevent side reactions.

Substitution: Requires polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

C27H24BrFN2O: has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of C27H24BrFN2O involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

C27H24BrFN2O: can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds with similar structures include those with halogenated aromatic rings and nitrogen-containing groups.

Uniqueness: The presence of both bromine and fluorine atoms, along with its specific structural arrangement, gives

Biological Activity

The compound C27H24BrFN2O, a halogenated derivative of 2-deoxy-D-glucose (2-DG), has garnered interest in recent years due to its potential biological activity, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and implications for treatment, especially in the context of aggressive cancers like glioblastoma multiforme (GBM).

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a bromine atom and a fluorine atom. This halogenation is significant as it enhances the compound's stability and bioavailability compared to its parent compound, 2-DG.

| Property | Value |

|---|---|

| Molecular Weight | 485.39 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in DMSO |

| LogP | 4.5 |

The primary mechanism of action for this compound involves the inhibition of glycolysis. Glycolysis is often upregulated in cancer cells, particularly in GBM, making it a viable target for therapeutic intervention.

Inhibition of Hexokinase Activity

This compound acts as an inhibitor of hexokinase II (HKII), an enzyme crucial for the first step of glycolysis. The compound is phosphorylated to form its active metabolite, which binds to HKII and inhibits its activity more effectively than 2-DG itself.

- In Vitro Studies : Research indicates that this compound exhibits lower IC50 values in GBM cell lines under hypoxic conditions, suggesting enhanced cytotoxicity compared to non-halogenated counterparts .

Case Studies and Clinical Implications

Recent studies have highlighted the potential of halogenated 2-DG analogs, including this compound, in clinical settings:

- Study 1 : A study published in PubMed demonstrated that fluorinated derivatives showed significant cytotoxic effects on GBM cells. The findings suggest that these compounds could reshape treatment strategies for GBM by providing more targeted therapies .

- Study 2 : Another investigation focused on the pharmacokinetics of this compound, revealing that modifications at the C-2 position improve stability and uptake, allowing for effective treatment at lower doses .

Table 2: Summary of Key Studies on this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.